p-Menthane-3,8-diol p-Menthane-3,8-diol P-menthane-3,8-diol is a p-menthane monoterpenoid in which p-menthane carries hydroxy groups at C-3 and C-8. It derives from a hydride of a p-menthane.
p-Menthane-3, 8-diol, also known as terpin hydrate or cubebaol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menthane-3, 8-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, p-menthane-3, 8-diol is primarily located in the cytoplasm. p-Menthane-3, 8-diol can be converted into p-menthane. p-Menthane-3, 8-diol is an eucalyptus, herbal, and minty tasting compound that can be found in fruits. This makes p-menthane-3, 8-diol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 42822-86-6
VCID: VC20856528
InChI: InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
SMILES: CC1CCC(C(C1)O)C(C)(C)O
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

p-Menthane-3,8-diol

CAS No.: 42822-86-6

Cat. No.: VC20856528

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

p-Menthane-3,8-diol - 42822-86-6

Specification

CAS No. 42822-86-6
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Standard InChI InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
Standard InChI Key LMXFTMYMHGYJEI-UHFFFAOYSA-N
SMILES CC1CCC(C(C1)O)C(C)(C)O
Canonical SMILES CC1CCC(C(C1)O)C(C)(C)O

Introduction

Chemical Structure and Properties

Basic Information

p-Menthane-3,8-diol is characterized by the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol. Its IUPAC name is (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, though it is also known by several synonyms including citriodiol, menthoglycol, and 8-hydroxymenthol . The compound's InChI key is LMXFTMYMHGYJEI-IWSPIJDZSA-N, which uniquely identifies its chemical structure .

The chemical structure features a cyclohexane ring with methyl and hydroxy substituents. Specifically, it contains a cyclohexanol ring with a methyl group and a 2-hydroxypropan-2-yl substituent . The spatial arrangement of these groups is critical to the compound's properties and biological activity.

Physical Properties

p-Menthane-3,8-diol possesses distinct physical characteristics that influence its applications and handling requirements. The following table summarizes the key physical properties of PMD:

PropertyValueSource
Melting Point82-83°C
Boiling Point267.6±8.0°C (Predicted)
Density1.009±0.06 g/cm³ (Predicted)
Physical FormSolid
ColorOff-White
Solubility in Water0.29 g/L at 25°C
Vapor Pressure0.181 Pa (Gas saturation method)
Flash Point139.8°C
LogP1.37
pKa15.18±0.29 (Predicted)
OdorMinty herbal eucalyptus (at 10.00% in dipropylene glycol)
Odor TypeHerbal
Viscosity56.1 cP at 60°C

PMD has limited solubility in water and is slightly soluble in chloroform and methanol . It demonstrates stability to sunlight, heat (up to 54°C), and metals (iron, aluminum), including metal ions such as iron II acetate and aluminum acetate .

Stereochemistry

The stereochemistry of p-Menthane-3,8-diol is complex and significant. There are eight possible isomers of PMD, and commercial products typically contain a mixture of these isomers rather than a single purified form. The exact composition is rarely specified and is commonly assumed to be a complex mixture .

Synthesis Methods

Takasago Method

One established synthesis method for p-Menthane-3,8-diol is based on the Takasago procedure. This approach, which has been investigated for batch reactor production, involves specific process variables including catalyst loading, organic/aqueous phase ratio, and reaction temperature .

In a modified version of this procedure, the substrate is added as a single mass rather than through gradual addition, and the reaction period is reduced to 30 minutes. This modification has been studied using statistical experimental design methodologies to optimize the production process .

Solvent-Free Synthesis

An environmentally friendly method for synthesizing p-Menthane-3,8-diol has been developed using natural citronellal oil. This process achieves 96% yield under solvent-free aqueous conditions .

The synthesis procedure involves the acid-catalyzed cyclization of citronellal in aqueous sulfuric acid at 100°C. After the reaction, the oil phase separates from the aqueous acid, allowing for simple isolation of the product. Recrystallization yields the final product as white crystals .

Further research has explored the acylation of p-Menthane-3,8-diol with various acid anhydrides over polymer-supported scandium triflate (PS-Sc(OTf)₃) catalyst. Both hydroxy groups can be simultaneously acylated under mild reaction conditions to form corresponding diesters in good yields. This process offers advantages such as simple procedures from natural resources and solvent-free reaction conditions .

Applications and Uses

As an Insect Repellent

The primary application of p-Menthane-3,8-diol is as an active ingredient in insect repellents. It is used to create products that are applied to human skin and clothing to repel insects such as mosquitoes, biting flies, and gnats . PMD can be formulated into two main types of consumer pesticide products: sprays and lotions .

PMD's effectiveness as an insect repellent, combined with its natural origin (it can be derived from oil of lemon eucalyptus), has made it an attractive alternative to synthetic repellents. The compound has been notified under the European Biocidal Products Directive and is registered with Canada's Pest Management Regulatory Agency under the generic name "p-Menthane-3,8-diol and related oil of lemon eucalyptus compounds" .

Other Applications

Beyond its use as an insect repellent, p-Menthane-3,8-diol has been explored for other applications. Its menthol-like properties give it cooling characteristics that could be utilized in various products . Additionally, PMD and its derivatives have potential applications in the flavor and fragrance industry due to their herbal, minty odor profile .

Recent research has investigated the synthesis of novel p-Menthane-3,8-diol ester derivatives, which may have additional applications beyond those of the parent compound .

Toxicological Profile

Extensive toxicological testing has been conducted on p-Menthane-3,8-diol to assess its safety for use in consumer products, particularly those applied directly to human skin.

Subchronic Toxicity

A 90-day subchronic dermal toxicity study was conducted in rats with p-Menthane-3,8-diol (98.3%) at doses of 0, 1000, or 3000 mg/kg/day for 6 hours per day. Results showed decreased body weight in high-dose males (-8% day 36; -9% day 43) and fluctuating body weight gain in low-dose males. Slight skin effects including barely perceptible erythema and desquamation were observed in low-dose animals, while some high-dose animals displayed well-defined erythema .

Based on these findings, the No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg/day, and the Lowest Observed Adverse Effect Level (LOAEL) at 3000 mg/kg/day, primarily due to increased skin erythema, edema, and eschar .

Developmental Toxicity

Developmental toxicity studies in rats have shown no adverse effects at the highest dose tested (3 g/kg/day). Both the maternal and developmental NOAEL were determined to be greater than 3 g/kg/day, with no LOAEL established as no adverse effects were observed at the highest dose tested .

Mutagenicity and Genotoxicity

Multiple studies have evaluated the mutagenic and genotoxic potential of p-Menthane-3,8-diol, with consistent findings of no mutagenic activity:

  • Salmonella typhimurium/E. coli gene mutation assay showed no evidence of induced mutant colonies over background, with or without metabolic activation .

  • Mammalian cell gene mutation assay at the thymidine kinase locus using L5178Y/TK⁺ cells showed no evidence of induced mutant colonies over background .

  • Mammalian cell chromosomal aberration cytogenetics assay using Chinese hamster ovary CHO-K1 cells revealed no evidence that chromosomal aberrations were increased by the test material .

  • Mouse micronucleus assay demonstrated no significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow at any dose, harvest time, or route of exposure .

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